

# 1-Chloroisoquinolin-4-ol: A Technical Overview of Chemical Properties and Structure

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## Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499

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Disclaimer: Publicly available information on **1-Chloroisoquinolin-4-ol** is limited. This document summarizes the existing data and, where specific details for this compound are unavailable, provides information on related compounds and general methodologies as a reference.

## Introduction

**1-Chloroisoquinolin-4-ol** is a heterocyclic organic compound with potential applications in medicinal chemistry. Its isoquinoline core is a scaffold found in numerous biologically active molecules. This technical guide provides a consolidated overview of its known chemical properties and structure, based on available data.

## Chemical and Physical Properties

The known physicochemical properties of **1-Chloroisoquinolin-4-ol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	179.6 g/mol	[1]
CAS Number	3336-43-4	[1]
Appearance	Pale pink solid	[1]
Melting Point	184-188 °C	[1]
Density	1.412 g/cm <sup>3</sup> (predicted)	[1]
InChI	InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H	[1]
InChIKey	JEVLGPVFFYUBRI-UHFFFAOYSA-N	[1]
SMILES	C1(Cl)C2=C(C=CC=C2)C(O)=CN=1	[1]

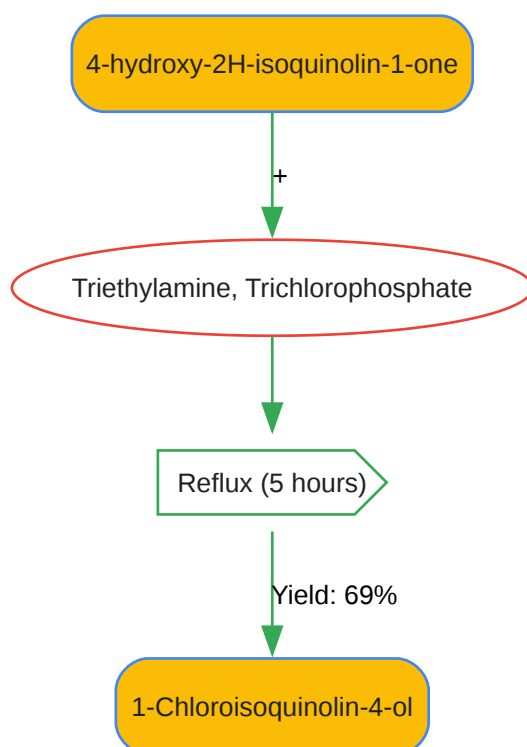
## Chemical Structure

The structure of **1-Chloroisoquinolin-4-ol** consists of an isoquinoline ring system chlorinated at the 1-position and hydroxylated at the 4-position.

Caption: 2D structure of **1-Chloroisoquinolin-4-ol**.

## Synthesis

A synthetic route to **1-Chloroisoquinolin-4-ol** has been reported starting from 4-hydroxy-2H-isoquinolin-1-one.[2] The reaction involves the use of triethylamine and trichlorophosphate, with the mixture being refluxed for 5 hours to yield the product at 69%.[2]



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Caption: Synthesis workflow for **1-Chloroisoquinolin-4-ol**.

## Experimental Protocol (General Methodology)

A detailed experimental protocol for the synthesis of **1-Chloroisoquinolin-4-ol** is not available in the cited literature. A general procedure based on the provided information would involve:

- **Reaction Setup:** A solution of 4-hydroxy-2H-isoquinolin-1-one is prepared in a suitable solvent, to which triethylamine and trichlorophosphate are added in a reaction vessel equipped with a condenser.
- **Reaction:** The mixture is heated to reflux and maintained at that temperature for 5 hours.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the crude product is isolated. Purification is typically achieved through techniques such as recrystallization or column chromatography to yield the final product.

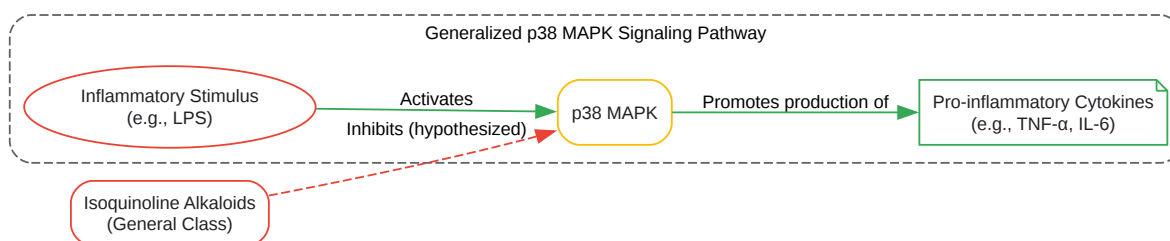
## Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-Chloroisoquinolin-4-ol** are not readily available in the public domain. For reference, data for the related compound, 1-chloroisoquinoline, are often available from chemical suppliers and databases.[3][4] Researchers are advised to acquire their own analytical data for structural confirmation.

## Biological Activity and Mechanism of Action

While one source suggests that **1-Chloroisoquinolin-4-ol** has anti-inflammatory properties and may be used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis, detailed studies on its biological mechanism of action are not available in the peer-reviewed literature.

Isoquinoline alkaloids as a class have been investigated for their anti-inflammatory effects. Some have been shown to inhibit the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses. However, it is crucial to note that this is a general observation for the broader class of compounds and has not been specifically demonstrated for **1-Chloroisoquinolin-4-ol**.



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Caption: A generalized anti-inflammatory signaling pathway potentially modulated by some isoquinoline alkaloids.

## Solubility

Quantitative solubility data for **1-Chloroisoquinolin-4-ol** in various solvents are not available. Generally, the solubility of organic compounds is governed by the "like dissolves like" principle.

The presence of a hydroxyl group and a nitrogen atom in **1-Chloroisoquinolin-4-ol** would suggest some polarity, potentially allowing for solubility in polar organic solvents. However, the aromatic rings contribute to its nonpolar character. Experimental determination of solubility in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, DMSO, water) is recommended.

## Safety Information

According to available safety data, **1-Chloroisoquinolin-4-ol** is classified as an irritant.[1]

- Hazard Codes: Xi[1]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
- Safety Statements: S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

## Conclusion

**1-Chloroisoquinolin-4-ol** is a compound of interest with established basic chemical properties. However, a comprehensive understanding of its spectroscopic characteristics, a detailed and reproducible synthesis protocol, and a well-defined biological mechanism of action require further experimental investigation. The information provided herein serves as a foundation for researchers and professionals in the field of drug discovery and development to guide future studies on this molecule.

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